molecular formula C11H20N2 B12833432 1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene

1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene

Cat. No.: B12833432
M. Wt: 180.29 g/mol
InChI Key: LZQXDFLELAJUBV-UHFFFAOYSA-N
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Description

1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that feature a divalent carbon atom with a lone pair of electrons, making them highly reactive and useful as ligands in coordination chemistry. This particular compound is known for its steric bulk and electronic properties, which make it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene typically involves the following steps:

    Formation of the Imidazolium Salt: The initial step involves the alkylation of an imidazole precursor with isopropyl halides to form the corresponding imidazolium salt.

    Deprotonation: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide (KO-t-Bu) to generate the free carbene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The key steps remain the formation of the imidazolium salt followed by deprotonation to yield the free carbene.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene undergoes various types of reactions, including:

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

4,5-dimethyl-1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide

InChI

InChI=1S/C11H20N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,1-6H3

InChI Key

LZQXDFLELAJUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=[C-]N1C(C)C)C(C)C)C

Origin of Product

United States

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